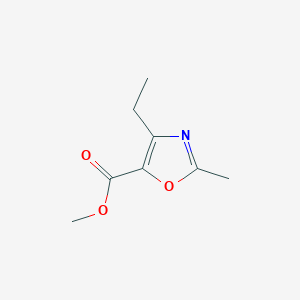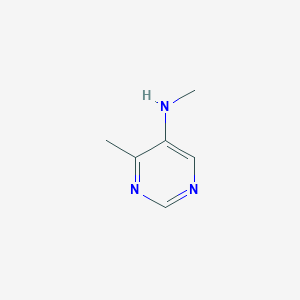![molecular formula C10H8N2 B13972950 6H-Imidazo[4,5,1-IJ]quinoline CAS No. 50791-43-0](/img/structure/B13972950.png)
6H-Imidazo[4,5,1-IJ]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Imidazo[4,5,1-IJ]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Imidazo[4,5,1-IJ]quinoline typically involves the cyclization of thioquinolinamide in the presence of a copper salt and an oxidant . This method is known for its simplicity, excellent selectivity, high yield, mild reaction conditions, and ease of product separation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient separation and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Imidazo[4,5,1-IJ]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
6H-Imidazo[4,5,1-IJ]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6H-Imidazo[4,5,1-IJ]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]quinoline: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]quinoxaline: Known for its anticancer and antimicrobial properties.
Imidazo[4,5-c]quinoline: Used as a Toll-like receptor agonist in immunotherapy.
Uniqueness
6H-Imidazo[4,5,1-IJ]quinoline is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These unique features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
50791-43-0 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-3,5-7H,4H2 |
InChI-Schlüssel |
SZEHTIPVGHITID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C=NC3=CC=CC1=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
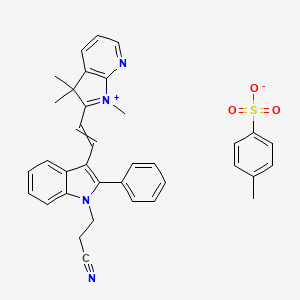
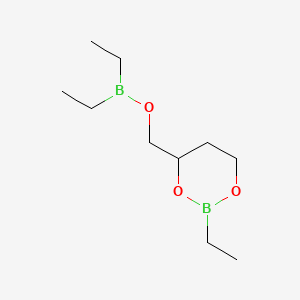
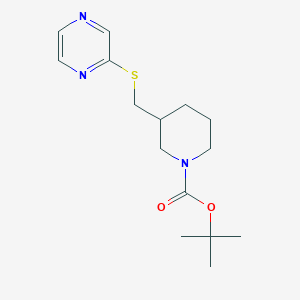

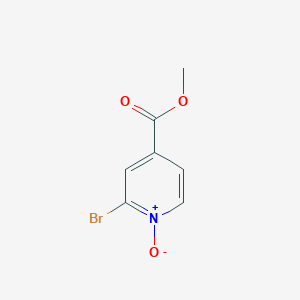

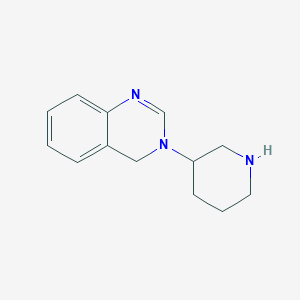
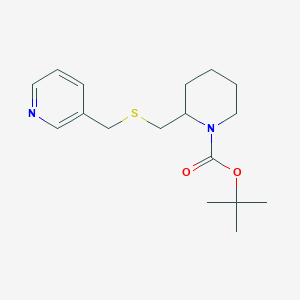
![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
